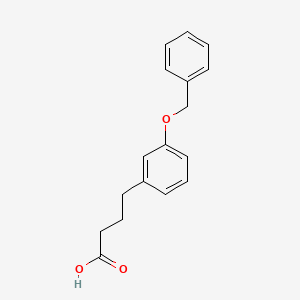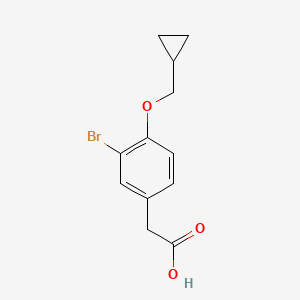
Butyl 4-amino-1-piperidinecarboxylate
Vue d'ensemble
Description
Butyl 4-amino-1-piperidinecarboxylate is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Amino Acid Derivatives : Butyl 4-amino-1-piperidinecarboxylate is used as a precursor in the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives, which are important in medicinal chemistry (Marin, Didierjean, Aubry, Casimir, Briand, & Guichard, 2004).
Study of Hydrogen Bonding : The compound plays a role in understanding the hydrogen bond scheme of 4-piperidinecarboxylic acid, which is significant in molecular structure analysis (Mora, Delgado, Ramirez, Rincón, Almeida, Cuervo, & Bahsas, 2002).
Development of pH-sensitive Polymers : It is used in the modulation of pH-sensitive polymers, particularly in controlling their molecular weight during synthesis. These polymers have potential applications in drug delivery systems (Kim, Lee, Choi, Park, & Kim, 2005).
Inhibition of GABA Uptake : It has been identified as a potent inhibitor of gamma-aminobutyric acid (GABA) uptake, which is significant in the development of anticonvulsant drugs (Ali, Bondinell, Dandridge, Frazee, Garvey, Girard, Kaiser, Ku, Lafferty, Moonsammy, Oh, Rush, Setler, Stringer, Venslavsky, Volpe, Yunger, & Zirkle, 1985).
Synthesis of Aromatase Inhibitors : The compound is also involved in the synthesis of aromatase inhibitors, which are crucial in the treatment of hormone-dependent breast cancer (Hartmann & Batzl, 1986).
Development of Anticonvulsant Drugs : It has been used in the synthesis of 4-(phosphonoalkyl)- and 4-(phosphonoalkenyl)-2-piperidinecarboxylic acids, which show potent anticonvulsant activity (Hutchison, Williams, Angst, de Jesus, Blanchard, Jackson, Wilusz, Murphy, Bernard, & Schneider, 1989).
Propriétés
IUPAC Name |
butyl 4-aminopiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-2-3-8-14-10(13)12-6-4-9(11)5-7-12/h9H,2-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDBMDJJDOEYHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)N1CCC(CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopentanecarboxylic acid](/img/structure/B8010285.png)

![1-[3-Bromo-2-hydroxy-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B8010294.png)




![[2-Amino-2-(3-bromo-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8010332.png)
![7-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(methylamino)purine-2,6-dione](/img/structure/B8010338.png)
![8-[Bis(2-hydroxyethyl)amino]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B8010345.png)
![2-(2,3-Dihydroxypropyl)-6-hexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B8010349.png)